5-Hydroxyquinoxaline-6-carboxylic acid
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Overview
Description
5-Hydroxyquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by subsequent functionalization steps. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form quinoxaline-2,3-dione, which is then hydroxylated and carboxylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as the use of environmentally benign reagents and solvents, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyquinoxaline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinoxaline-6-carboxylic acid, quinoxaline-6-methanol, and various substituted quinoxaline derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Hydroxyquinoxaline-6-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydroxyquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxyquinoxaline-6-carboxylic acid include:
- Quinoxaline-2,3-dione
- Quinoxaline-6-carboxylic acid
- 5-Hydroxyquinoxaline
- Quinoxaline-2-carboxylic acid
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
184712-12-7 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-hydroxyquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-5(9(13)14)1-2-6-7(8)11-4-3-10-6/h1-4,12H,(H,13,14) |
InChI Key |
CVIZZIRBZYUMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1C(=O)O)O |
Origin of Product |
United States |
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